3-(Propylthio)phenylboronic acid
Overview
Description
3-(Propylthio)phenylboronic acid is a boronic acid derivative with the CAS Number: 915401-99-9 . It has a molecular weight of 196.08 . The IUPAC name for this compound is 3-(propylsulfanyl)phenylboronic acid .
Molecular Structure Analysis
The linear formula of 3-(Propylthio)phenylboronic acid is C9H13BO2S . The InChI code for this compound is 1S/C9H13BO2S/c1-2-6-13-9-5-3-4-8(7-9)10(11)12/h3-5,7,11-12H,2,6H2,1H3 .Chemical Reactions Analysis
Boronic acids, including 3-(Propylthio)phenylboronic acid, are known to readily complex with 1,2- and 1,3-cis-diol compounds, including those found in carbohydrates, through reversible boronate ester formation . This property has been utilized in various applications, including glucose sensors and bio-separation .Scientific Research Applications
Catalytic Applications
- Phenylboronic acid has been used as a non-toxic catalyst for synthesizing tetrahydrobenzo[b]pyrans, demonstrating benefits like operational simplicity, shorter reaction times, higher yields, and minimal environmental pollution (Nemouchi, Boulcina, Carboni, & Debache, 2012).
Nanomaterials and Bio-Applications
- Phenylboronic acid-decorated polymeric nanomaterials have been established for advanced bio-applications, particularly in diagnostic and therapeutic applications, due to their unique ability to form reversible complexes with polyols, including sugar and sialic acid (Lan & Guo, 2019).
- These nanomaterials find applications in drug delivery systems and biosensors due to their interaction with glucose and sialic acid (Lan & Guo, 2019).
Glucose-Responsive Drug Delivery
- Phenylboronic acid-based materials are widely studied for constructing glucose-responsive systems for insulin delivery, showing potential in diabetes management (Ma & Shi, 2014).
Antibacterial Activity
- (Trifluoromethoxy)Phenylboronic acids exhibit significant antibacterial potency against Escherichia coli and Bacillus cereus, offering new avenues in antimicrobial research (Adamczyk-Woźniak et al., 2021).
Carbohydrate Chemistry
- Phenylboronic acid plays a crucial role in carbohydrate chemistry, particularly in synthesizing specifically substituted or oxidized sugar derivatives (Ferrier, 1972).
Tumor Targeting and Penetration
- Phenylboronic acid-decorated nanoparticles enhance tumor targeting and penetration, demonstrating improved tumor accumulation and antitumor effects (Wang, Wei, Cheng, Wang, & Tang, 2016).
Diagnostic and Therapeutic Targets
- Phenylboronic acid derivatives are explored for versatile diagnostic and therapeutic targets, including glucose sensors and bio-separation applications (Matsumoto, Kataoka, & Miyahara, 2014).
Future Directions
Phenylboronic acid derivatives, including 3-(Propylthio)phenylboronic acid, are regarded as a synthetic mimic of lectins due to their ability to interact with various carbohydrates . This unique chemistry has already borne fruit as the molecular bases for glucose sensors and some bio-separation applications . This focus review highlights some of the emerging PBA-based research directions toward more versatile diagnostic and therapeutic targets .
properties
IUPAC Name |
(3-propylsulfanylphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO2S/c1-2-6-13-9-5-3-4-8(7-9)10(11)12/h3-5,7,11-12H,2,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYEQDWKWEXCQBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)SCCC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00590219 | |
Record name | [3-(Propylsulfanyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00590219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Propylthio)phenylboronic acid | |
CAS RN |
915401-99-9 | |
Record name | [3-(Propylsulfanyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00590219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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